molecular formula C13H19N3O4S B4446344 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide

3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide

カタログ番号 B4446344
分子量: 313.37 g/mol
InChIキー: ZEFURHWIMQRQIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as NPSB-517, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and contributes to their growth and metastasis.

作用機序

The mechanism of action of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in many solid tumors and contributes to their growth and metastasis by regulating the pH of the tumor microenvironment. Inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which impairs tumor growth and metastasis.
Biochemical and Physiological Effects:
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to have potent and selective inhibitory activity against CA IX, with an IC50 value of 4.5 nM. The compound has also been shown to be selective against other carbonic anhydrase isoforms, with little or no inhibitory activity against CA I, II, IV, VII, and XII. In vivo studies have shown that 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide can reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy in animal models.

実験室実験の利点と制限

3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity against CA IX, its ability to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy, and its easy synthesis method. However, there are also some limitations to using 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments, such as its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.

将来の方向性

There are several future directions for the research and development of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, including:
1. Optimization of the pharmacokinetic and pharmacodynamic properties of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide to improve its efficacy and reduce its toxicity.
2. Evaluation of the safety and efficacy of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in clinical trials for the treatment of cancer and other diseases.
3. Development of novel derivatives of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide with improved potency and selectivity against CA IX.
4. Investigation of the potential therapeutic applications of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in hypoxia-related diseases such as stroke and ischemic heart disease.
5. Exploration of the molecular mechanisms underlying the selective inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide.
In conclusion, 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a potent and selective inhibitor of CA IX that has potential therapeutic applications in cancer, hypoxia, and other diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research and development of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide may lead to the discovery of novel therapeutics for the treatment of various diseases.

科学的研究の応用

3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, hypoxia, and other diseases. The compound has been shown to selectively inhibit CA IX, which is overexpressed in many solid tumors and contributes to their growth and metastasis. Inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy in preclinical studies.

特性

IUPAC Name

3-nitro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c17-16(18)12-5-3-6-13(11-12)21(19,20)14-7-4-10-15-8-1-2-9-15/h3,5-6,11,14H,1-2,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFURHWIMQRQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。